
4-Desacetyl 3-Deoxy Vincristine
Descripción general
Descripción
4-Desacetyl 3-Deoxy Vincristine is a derivative of vincristine, a vinca alkaloid known for its antitumor properties. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a degradation product of vincristine, which is widely used in the treatment of various cancers, including acute lymphocytic leukemia, acute myeloid leukemia, Hodgkin’s disease, neuroblastoma, and small cell lung cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Desacetyl 3-Deoxy Vincristine can be synthesized by hydrolyzing deoxy vinblastine to yield 4-desacetyl deoxy vinblastine, which is then oxidized with chromium trioxide (CrO₃) in acetic acid at -60°C . Another method involves the treatment of 3’,4’-anhydro-vincristine with alkali metal alcoholates in the presence of alkanols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up under controlled conditions to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-Desacetyl 3-Deoxy Vincristine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid at low temperatures.
Reduction: Common reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles can be introduced under suitable conditions to replace specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO₃ yields 4-desacetyl deoxy vinblastine, while reduction and substitution reactions can produce a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Desacetyl 3-Deoxy Vincristine is primarily used in scientific research to study the properties and potential applications of vinca alkaloids. Its applications include:
Chemistry: Used as a reference compound to study the chemical properties and reactions of vinca alkaloids.
Biology: Helps in understanding the biological activities and interactions of vinca alkaloids with cellular components.
Medicine: Although not used therapeutically, it aids in the development of new antitumor agents by providing insights into the structure-activity relationships of vinca alkaloids.
Mecanismo De Acción
The mechanism of action of 4-Desacetyl 3-Deoxy Vincristine is similar to that of vincristine. It primarily inhibits mitosis at metaphase by interacting with tubulin, a protein essential for microtubule formation . This interaction prevents the polymerization of tubulin into microtubules, thereby disrupting cell division and leading to cell death. Additionally, it may interfere with nucleic acid and protein synthesis by preventing the use of glutamic acid .
Comparación Con Compuestos Similares
Similar Compounds
Vincristine: A widely used chemotherapeutic agent with a similar mechanism of action.
Vinblastine: Another vinca alkaloid with antitumor properties, used in various chemotherapy regimens.
Vindesine: A semisynthetic derivative of vinblastine, used in the treatment of various cancers.
Uniqueness
4-Desacetyl 3-Deoxy Vincristine is unique due to its specific structural modifications, which make it a valuable compound for research. Its lack of acetyl and deoxy groups allows scientists to study the effects of these modifications on the biological activity and chemical properties of vinca alkaloids.
Actividad Biológica
4-Desacetyl 3-Deoxy Vincristine (4-D3DV) is a derivative of vincristine, a well-known vinca alkaloid used primarily in cancer treatment. This compound is notable for its significant biological activity, particularly its antitumor properties, which are largely attributed to its mechanism of action involving microtubule disruption. This article explores the biological activity of 4-D3DV, including its synthesis, mechanism of action, comparative analysis with related compounds, and relevant research findings.
Overview of this compound
4-D3DV is synthesized from deoxy vinblastine through hydrolysis, followed by oxidation using reagents like chromium trioxide in acetic acid under controlled conditions. Its chemical structure lacks specific acetyl and deoxy groups, which provides unique properties for research applications in pharmacology and biochemistry .
The primary mechanism by which 4-D3DV exerts its biological effects is through the inhibition of mitosis. It binds to tubulin, a protein critical for microtubule formation during cell division. By preventing the polymerization of tubulin into microtubules, 4-D3DV effectively halts the mitotic process at metaphase, leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Clinical Use |
---|---|---|
Vincristine | Inhibits microtubule formation | Widely used in chemotherapy |
Vinblastine | Similar to vincristine; affects mitosis | Used in various cancer treatments |
Vindesine | Semisynthetic derivative of vinblastine | Used for leukemia and lymphoma |
Vinorelbine | Affects microtubule dynamics | Treats non-small cell lung cancer |
4-D3DV's structural modifications make it a valuable compound for studying the effects of vinca alkaloids on cellular processes. Its unique properties allow researchers to explore how these modifications influence biological activity compared to other vinca alkaloids .
Research Findings and Case Studies
Recent studies have highlighted the potent biological activity of 4-D3DV:
- Antitumor Activity : In vitro studies have demonstrated that 4-D3DV exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and glioblastoma multiforme (GBM). The compound's IC50 values indicate strong efficacy in inhibiting cell proliferation .
- Mechanistic Insights : Research has shown that the compound's interaction with tubulin leads to altered dynamics in microtubule assembly, contributing to its antitumor effects. The binding affinity of 4-D3DV is comparable to that of vincristine, reinforcing its potential as a therapeutic agent .
- Pharmacokinetic Studies : While not widely used clinically, pharmacokinetic studies suggest that modifications in the structure of vinca alkaloids can enhance their stability and efficacy. Investigations into the delivery mechanisms have also indicated that utilizing carriers such as exosomes can improve targeted delivery and reduce side effects associated with traditional vincristine therapy .
Propiedades
IUPAC Name |
methyl (1S,9S,10R,11S,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-11-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N4O8/c1-6-41(53)21-26-22-44(40(52)56-5,35-28(13-17-46(23-26)24-41)27-11-8-9-12-31(27)45-35)30-19-29-32(20-33(30)54-3)48(25-49)36-34(38(51)55-4)37(50)42(7-2)14-10-16-47-18-15-43(29,36)39(42)47/h8-12,14,19-20,25-26,34,36-37,39,45,50,53H,6-7,13,15-18,21-24H2,1-5H3/t26-,34-,36+,37+,39+,41+,42+,43+,44+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVMMARIDNVUCW-OZXRLHGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)C(=O)OC)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@H]([C@@H]8N6C=O)C(=O)OC)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747504 | |
Record name | Methyl (2beta,3alpha,4beta,5alpha,12beta,19alpha)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-1-formyl-4-hydroxy-16-methoxy-6,7-didehydroaspidospermidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99435-53-7 | |
Record name | Methyl (2beta,3alpha,4beta,5alpha,12beta,19alpha)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-1-formyl-4-hydroxy-16-methoxy-6,7-didehydroaspidospermidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.